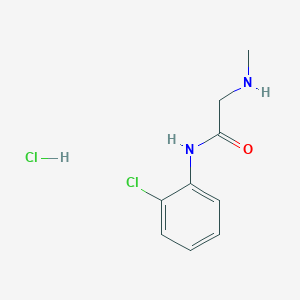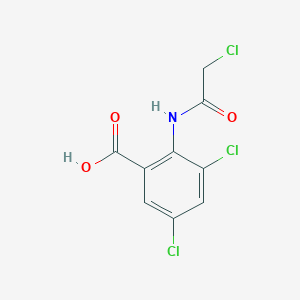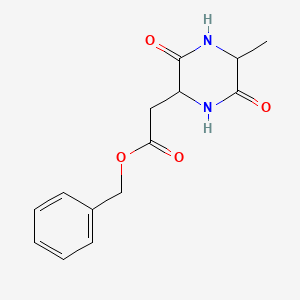
Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate”, also known as DKP, is one of the degradation products of aspartame (APM) . It is also found in processed cocoa powder .
Synthesis Analysis
The synthesis of DKP has been studied extensively. A high-performance liquid chromatography (HPLC) method has been developed and validated to determine the content of DKP in APM . The method gave satisfactory recoveries (99.1% and 99.5%) and repeatabilities (0.4%) from APM spiked with two concentrations .Chemical Reactions Analysis
Aspartame is known to decompose under heat, moisture, and pH stress into its constituent amino acids and DKP . The limits of detection and quantification for DKP are estimated to be 0.0005 and 0.002 wt%, respectively .Applications De Recherche Scientifique
DNA Minor Groove Binding
Hoechst 33258, an analogue of Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This compound has found extensive use in fluorescent DNA staining due to its ability to penetrate cells, offering insights into chromosome and nuclear dynamics in plant cell biology. Its role extends to radioprotection and as a topoisomerase inhibitor, contributing significantly to the field of drug design and molecular research related to DNA binding and interaction (Issar & Kakkar, 2013).
Antioxidant and Radioprotective Properties
Chromone Derivatives
Chromones, structurally related to this compound, are recognized for their natural occurrence in the human diet and their association with a range of physiological activities. These activities, including anti-inflammatory, antidiabetic, and anticancer effects, are believed to stem from the antioxidant properties of chromones, which help neutralize active oxygen and halt free radical processes, thereby mitigating cell impairment and disease progression (Yadav et al., 2014).
Synthetic Phenolic Antioxidants
Related compounds to this compound, like synthetic phenolic antioxidants (SPAs), are utilized extensively to prevent oxidative reactions in various products. SPAs, found in various environmental matrices, have been implicated in human exposure and toxicity concerns. Studies indicate that certain SPAs might lead to hepatic toxicity, possess endocrine-disrupting effects, and potentially exhibit carcinogenic properties. Further research is recommended to explore novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Benzopyrones in Lymphedema Management
Benzopyrones, which include this compound derivatives, have shown clinical efficacy in managing lymphedema but are also associated with hepatotoxicity in certain cases. This review highlights the metabolic pathways and the importance of pharmacogenetics in mitigating the risks associated with benzopyrone therapy, emphasizing the need for careful patient selection and monitoring during treatment (Hu & Piller, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-13(18)16-11(14(19)15-9)7-12(17)20-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYABDKAZXEBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


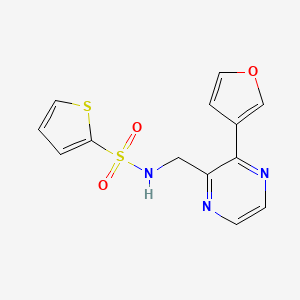
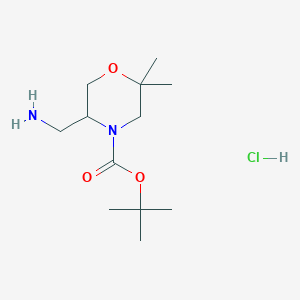
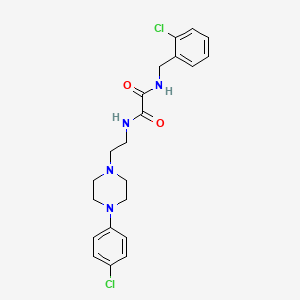

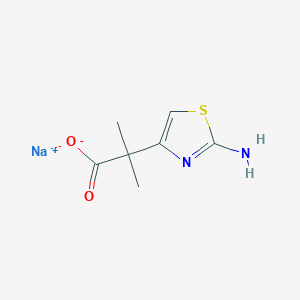
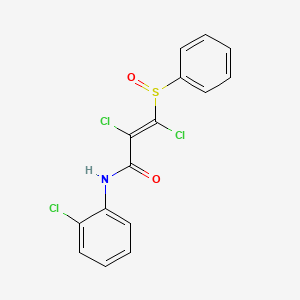
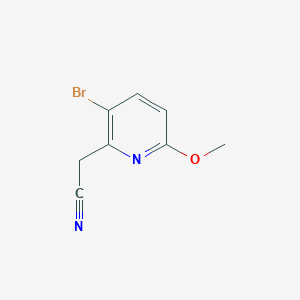
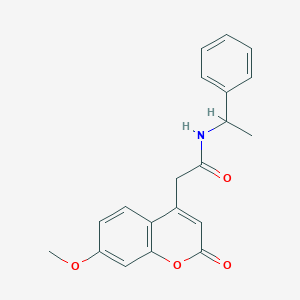


![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)
